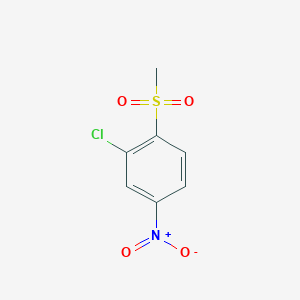

3-Chloro-4-(methylsulfonyl)nitrobenzene

Description

3-Chloro-4-(methylsulfonyl)nitrobenzene (CAS 91842-77-2) is a substituted nitrobenzene derivative featuring a chlorine atom, a methylsulfonyl group, and a nitro group on a benzene ring. Its molecular formula is C₇H₆ClNO₄S, with a molecular weight of 235.64 g/mol . The compound’s structure positions the nitro group at position 1 (para to the chlorine), chlorine at position 3, and methylsulfonyl at position 4, as per alternative naming conventions (e.g., 2-Chloro-1-(methylsulfonyl)-4-nitrobenzene) . This configuration imparts strong electron-withdrawing effects, making it a versatile intermediate in pharmaceutical synthesis and specialty chemical production.

The methylsulfonyl group enhances stability and influences reactivity, distinguishing it from simpler nitroaromatics. Its applications include roles in synthesizing kinase inhibitors and other bioactive molecules, as suggested by structural analogs in patent literature .

Properties

IUPAC Name |

2-chloro-1-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNZSCLCCLDNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441105 | |

| Record name | 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91842-77-2 | |

| Record name | 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-(methylsulfonyl)nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 3-chloro-4-(methylsulfonyl)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of 3-chloro-4-(methylsulfonyl)nitrobenzene may involve large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Chlorination of Methylsulfonyl-Substituted Nitrobenzenes

-

Example : In the preparation of 2-chloro-4-methylsulfonyltoluene, chlorination of 4-methylsulfonyltoluene with Cl₂ occurs at 85–95°C in the presence of Fe/I₂ catalysts and low-polarity solvents (e.g., CCl₄ or CH₂Cl₂) .

-

Inference : A similar approach could target the chloro-substitution at position 3 of 4-(methylsulfonyl)nitrobenzene under controlled conditions.

| Parameter | Conditions | Source |

|---|---|---|

| Catalyst | Fe powder, I₂ (1% by weight of substrate) | |

| Solvent | CCl₄, CH₂Cl₂, or mixtures | |

| Temperature | 85–95°C | |

| Chlorine ratio | 1.2–2.0 mol Cl₂ per mol substrate |

Oxidation of Thioether Intermediates

-

Example : Methylsulfonyl groups are often introduced via oxidation of methylthio (–SMe) precursors. For instance, 4-methylsulfonyltoluene is derived from oxidation of 4-methylthiotoluene .

-

Inference : If 3-chloro-4-(methylthio)nitrobenzene were available, oxidation with HNO₃ (63% concentration) at 175–195°C could yield the methylsulfonyl derivative .

Functional Group Reactivity

The compound’s reactivity is dominated by its electron-withdrawing groups (EWGs), which influence substitution patterns and stability.

Nitro Group Reduction

-

Reaction : Nitro groups are typically reduced to amines under catalytic hydrogenation (H₂/Pd) or via Fe/HCl.

-

Example : Reduction of nitrobenzenes to anilines is well-documented, though steric hindrance from the methylsulfonyl group may slow kinetics .

Nucleophilic Aromatic Substitution (NAS)

-

Chloro Group Reactivity : The chloro group at position 3 is meta to the nitro group and para to the methylsulfonyl group, creating a strongly deactivated ring. NAS would require harsh conditions (e.g., high temperatures, strong nucleophiles).

-

Example : In similar systems, chloro displacement by methoxide occurs at 150–200°C in polar aprotic solvents like DMF .

Methylsulfonyl Group Stability

-

Resistance to Hydrolysis : Methylsulfonyl groups are stable under acidic and basic conditions, as seen in the oxidation of 2-chloro-4-methylsulfonyltoluene to benzoic acid using HNO₃ at 175–195°C .

Comparative Reaction Data

Key reactions from analogous compounds provide benchmarks for predicting behavior:

Thermal and Chemical Stability

-

Thermal Decomposition : Methylsulfonyl-nitrobenzene derivatives decompose at temperatures >200°C, releasing SO₂ and NOₓ gases.

-

Acid/Base Resistance : Stable in pH 2–12 due to the electron-withdrawing effects of nitro and methylsulfonyl groups .

Research Gaps and Challenges

-

Direct synthesis data for 3-chloro-4-(methylsulfonyl)nitrobenzene is absent in available literature.

-

Steric and electronic effects of adjacent EWGs may necessitate tailored catalysts (e.g., Cu or Pd complexes) for efficient functionalization.

Scientific Research Applications

Chemical Synthesis

Pharmaceutical Development:

3-Chloro-4-(methylsulfonyl)nitrobenzene is utilized as an intermediate in the synthesis of numerous pharmaceutical compounds. Its nitro group can be reduced to form amines, which are crucial building blocks for many drugs. This compound facilitates the development of new therapeutic agents by enabling the modification of existing drug structures to enhance efficacy and reduce side effects.

Agrochemical Production:

In agrochemistry, this compound plays a role in the synthesis of pesticides and herbicides. The ability to modify its functional groups allows chemists to design compounds that target specific pests or weeds while minimizing environmental impact.

Dyes and Pigments:

The compound is also involved in the production of dyes and pigments, where its chlorinated and sulfonyl groups contribute to the color properties and stability of the final products. This application is particularly relevant in textile manufacturing and coatings.

Biological Research

Biochemical Studies:

3-Chloro-4-(methylsulfonyl)nitrobenzene serves as a valuable probe in biochemical research, particularly in studies investigating the effects of nitroaromatic compounds on biological systems. Researchers utilize this compound to explore enzyme-catalyzed reactions involving nitro groups, providing insights into metabolic pathways and potential toxicological effects.

Toxicology Assessments:

Studies have shown that nitroaromatic compounds can exhibit various toxic effects on living organisms. Consequently, 3-Chloro-4-(methylsulfonyl)nitrobenzene has been used in toxicological assessments to evaluate its impact on cellular processes, including protein modification and nucleic acid interactions. These investigations are crucial for understanding the safety profiles of new chemical entities .

Industrial Applications

Specialty Chemicals:

In industry, 3-Chloro-4-(methylsulfonyl)nitrobenzene is employed in the production of specialty chemicals that require specific properties such as enhanced thermal stability or unique reactivity profiles. Its ability to participate in substitution reactions makes it a versatile building block for creating tailored chemical products.

Polymers and Coatings:

This compound is also used in developing polymers and coatings with specific functional characteristics. The incorporation of 3-Chloro-4-(methylsulfonyl)nitrobenzene into polymer matrices can enhance properties such as adhesion, flexibility, and resistance to environmental degradation.

Case Study 1: Pharmaceutical Applications

A study demonstrated the synthesis of a novel anti-inflammatory drug utilizing 3-Chloro-4-(methylsulfonyl)nitrobenzene as a key intermediate. The modification of its nitro group allowed for improved anti-inflammatory activity compared to existing medications.

Case Study 2: Agrochemical Development

Research involved synthesizing a new herbicide using this compound, which showed selective toxicity against certain weed species while exhibiting low toxicity to crop plants. Field trials confirmed its effectiveness, leading to its potential commercialization.

Mechanism of Action

The mechanism of action of 3-chloro-4-(methylsulfonyl)nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and methylsulfonyl group can participate in substitution and oxidation reactions, respectively, leading to the formation of various derivatives with distinct biological activities. The compound’s effects are mediated through its ability to modify proteins, nucleic acids, and other biomolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Electron-Withdrawing Effects

- The methylsulfonyl group in 3-Chloro-4-(methylsulfonyl)nitrobenzene provides stronger electron withdrawal than sulfonamide or benzamide groups in analogs, enhancing electrophilicity for nucleophilic substitution reactions .

- Nitrobenzene , lacking additional substituents, exhibits lower reactivity and higher volatility, limiting its utility in complex syntheses .

Steric and Solubility Considerations

- N-(3-Chloro-4-methylphenyl)-4-nitrobenzenesulfonamide (MW 341.77 g/mol) has a bulky sulfonamide-linked aromatic system, reducing solubility in polar solvents compared to the target compound .

- The benzamide derivative (4-Chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide ) introduces hydrogen-bonding capacity via the amide group, improving solubility in aprotic solvents .

Toxicity and Handling

- Nitrobenzene is notoriously toxic (causing methemoglobinemia), whereas substituted derivatives like 3-Chloro-4-(methylsulfonyl)nitrobenzene may exhibit reduced volatility and toxicity due to added functional groups .

Biological Activity

3-Chloro-4-(methylsulfonyl)nitrobenzene, with the chemical formula CHClNOS and CAS number 91842-77-2, is a compound that has garnered attention in various fields, particularly in toxicology and environmental science. This article explores its biological activity, including its toxicological profiles, metabolic pathways, and potential health impacts.

- Molecular Weight : 235.65 g/mol

- Density : Not specifically listed in the sources but typical for similar compounds.

- Melting Point : Not directly available; however, related compounds typically exhibit melting points ranging from 40°C to 90°C.

Metabolism and Toxicological Profile

The biological activity of 3-Chloro-4-(methylsulfonyl)nitrobenzene can be understood through its metabolic pathways and toxicological effects:

-

Metabolic Pathways :

- The compound is metabolized primarily via reduction and conjugation processes. It is hypothesized that cytochrome P450 enzymes play a significant role in the reduction of the nitro group, similar to other nitrobenzene derivatives .

- Studies indicate that metabolites may include sulfonated and nitro-reduced forms, which can impact their biological activity and toxicity.

- Toxicity :

Case Studies

Several studies have investigated the effects of nitrobenzene derivatives on biological systems:

-

Study on Nitrobenzene Toxicity :

A comprehensive study conducted on rats exposed to nitrobenzene revealed significant alterations in blood parameters, including increased levels of methemoglobin and changes in liver enzyme activities. These findings suggest that similar effects may be anticipated with 3-Chloro-4-(methylsulfonyl)nitrobenzene due to structural similarities . -

Environmental Impact Assessment :

Research has shown that nitro-compounds can persist in the environment and may bioaccumulate. A case study highlighted the potential for groundwater contamination from industrial effluents containing such compounds, leading to adverse ecological effects .

Biological Activity Summary Table

| Biological Activity | Observations |

|---|---|

| Metabolism | Predominantly via cytochrome P450 pathways |

| Toxicity | Highly toxic; causes methemoglobinemia |

| Environmental Persistence | Potential for groundwater contamination |

| Health Effects | Hematological changes observed in animal studies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-4-(methylsulfonyl)nitrobenzene, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via chlorination of 4-(methylsulfonyl)nitrobenzene using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃). Optimization involves controlling temperature (40–60°C) and pressure (1–2 atm) to minimize side reactions like over-chlorination. Purity is confirmed via HPLC or GC-MS .

- Key Considerations : Monitor reaction progress using TLC or in-situ FTIR to detect intermediates. Post-reaction, neutralize residual chlorine with sodium thiosulfate before extraction .

Q. How can researchers characterize 3-Chloro-4-(methylsulfonyl)nitrobenzene using spectroscopic and chromatographic methods?

- Analytical Workflow :

- NMR : Use H and C NMR to confirm substitution patterns (e.g., chlorine at position 3, methylsulfonyl at position 4). Chemical shifts for nitro groups (~8.2 ppm in H NMR) and sulfonyl groups (~45 ppm in C NMR) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 249.95 for C₇H₅ClNO₄S) and fragmentation patterns.

- UV-Vis : Quantify nitro group absorption at ~270 nm for concentration determination .

Advanced Research Questions

Q. What reaction mechanisms govern the electrophilic substitution of 3-Chloro-4-(methylsulfonyl)nitrobenzene, and how do substituents influence reactivity?

- Mechanistic Insights :

- The nitro and methylsulfonyl groups are strong meta-directing substituents. Chlorination occurs preferentially at the para position to the sulfonyl group due to steric and electronic effects.

- Computational studies (DFT) can model charge distribution and predict regioselectivity. For example, the sulfonyl group’s electron-withdrawing nature deactivates the ring, slowing further substitution unless strong catalysts (e.g., H₂SO₄) are used .

- Experimental Validation : Perform kinetic studies under varying acid concentrations to map activation energy barriers .

Q. How can researchers investigate the biological activity of 3-Chloro-4-(methylsulfonyl)nitrobenzene derivatives in cancer models?

- Approach :

- Target Identification : Use molecular docking to screen derivatives against HER2/neu or EGFR kinases, which are overexpressed in breast cancer. The nitro group may act as a hydrogen-bond acceptor .

- In Vitro Assays : Test cytotoxicity in HER2-positive cell lines (e.g., SK-BR-3) using MTT assays. Compare IC₅₀ values with lapatinib, a known HER2 inhibitor .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes. Monitor nitro-reduction metabolites via LC-MS .

Q. How should researchers address contradictory data in solubility or reactivity studies of nitrobenzene derivatives?

- Resolution Strategies :

- Reproducibility Checks : Verify solvent purity (e.g., DMSO vs. DMF) and moisture levels, as nitro groups hydrolyze in aqueous acidic conditions.

- Computational Validation : Compare experimental solubility with COSMO-RS predictions. For example, discrepancies in logP values may arise from unaccounted solvent-solute interactions .

- Controlled Replication : Repeat experiments under inert atmospheres (N₂/Ar) to rule out oxidative side reactions .

Q. What methodologies are effective for synthesizing and purifying redox-active derivatives (e.g., sulfones or amines) of 3-Chloro-4-(methylsulfonyl)nitrobenzene?

- Synthetic Routes :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine groups. Optimize pressure (3–5 bar) and solvent (EtOH/THF) to avoid desulfonylation.

- Oxidation : Use m-CPBA or KMnO₄ to convert sulfides to sulfones. Monitor reaction progress via IR (loss of S-H stretch at ~2550 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.